molecular formula C11H7N3O2 B2957895 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1396878-30-0

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2957895
CAS No.: 1396878-30-0
M. Wt: 213.196
InChI Key: ZAGSCSAIYZWBKL-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains both furan and pyridine rings connected through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of furan-3-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
  • 2-(Thiophen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to the specific positioning of the furan and pyridine rings, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and material properties compared to its analogs.

Properties

IUPAC Name

2-(furan-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c1-4-12-5-2-8(1)10-13-14-11(16-10)9-3-6-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGSCSAIYZWBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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